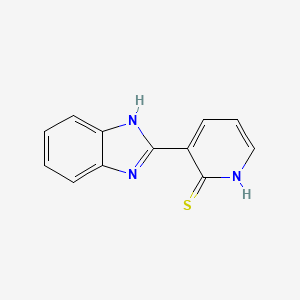

3-(1H-benzimidazol-2-yl)pyridine-2-thiol

Descripción general

Descripción

3-(1H-benzimidazol-2-yl)pyridine-2-thiol is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction. One common method involves the use of 2-bromopyridine, which reacts with the benzimidazole derivative in the presence of a base such as potassium carbonate and a palladium catalyst.

Thiol Group Addition: The thiol group can be introduced by nucleophilic substitution reactions, where a suitable thiolating agent like thiourea is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of greener solvents and catalysts to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group in 3-(1H-benzimidazol-2-yl)pyridine-2-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like sodium borohydride.

Substitution: The nitrogen atoms in the benzimidazole and pyridine rings can participate in nucleophilic substitution reactions. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: N-bromosuccinimide, sulfuric acid, and various bases.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated derivatives, alkylated products.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol. This compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound's antimicrobial efficacy is often attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Research indicates that derivatives of benzimidazole, including this compound, show Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ampicillin .

| Bacterial Strain | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 16 - 32 | Ceftazidime |

| Escherichia coli | 8 - 16 | Ciprofloxacin |

| Klebsiella pneumoniae | 16 - 32 | Ampicillin |

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly its effects on various cancer cell lines.

- Cell Lines Tested : Compounds containing this moiety have shown promising results against human colorectal carcinoma (HCT116), leukemia, melanoma, and breast cancer cell lines.

- In Vitro Studies : A study reported that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil, indicating superior potency in inhibiting cancer cell proliferation .

| Cancer Cell Line | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| HCT116 | 4.53 | 5-Fluorouracil |

| SKOV-3 | 5.85 | Doxorubicin |

Anthelmintic Activity

The anthelmintic properties of this compound derivatives have also been explored, revealing their effectiveness against parasitic worms.

- In Vitro Efficacy : Research indicates that these compounds can induce paralysis and death in nematodes such as Trichinella spiralis, outperforming traditional anthelmintics like albendazole .

Antiviral Activity

Recent investigations into the antiviral properties of benzimidazole derivatives suggest that compounds like this compound may inhibit viral replication.

- Target Viruses : Studies have demonstrated activity against various viruses, including those responsible for respiratory infections and other viral diseases. The mechanism is believed to involve interference with viral entry or replication processes .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits a range of other biological activities:

Actividad Biológica

3-(1H-benzimidazol-2-yl)pyridine-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a pyridine ring, with a thiol group that enhances its biological activity. The presence of the thiol group is particularly significant as it contributes to radical scavenging activities, making it a potential antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group facilitates the scavenging of free radicals, which can protect cells from oxidative stress.

- Antimicrobial Properties : Studies have indicated that compounds with benzimidazole structures exhibit significant antimicrobial activities against various pathogens .

- Anticancer Effects : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression .

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. It effectively scavenges free radicals, which is crucial for reducing oxidative stress in cells. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against a range of bacteria and fungi. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

A study evaluated the anticancer properties of this compound on various cancer cell lines. The results revealed that the compound inhibited cell growth and induced apoptosis in cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Study : A study assessed the radical scavenging ability of the compound using DPPH and ABTS assays. Results indicated a strong antioxidant capacity, comparable to known antioxidants like ascorbic acid.

- Antimicrobial Evaluation : In vitro tests against common bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, demonstrating its potential for therapeutic applications in treating infections.

- Anticancer Activity : A recent investigation into its anticancer properties revealed that this compound induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of approximately 10 µM. This effect was linked to increased ROS production and activation of caspase pathways, leading to programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Benzimidazole derivative A | Moderate | High | Moderate |

| Benzimidazole derivative B | Low | Low | High |

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWXLKNLTNFDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.